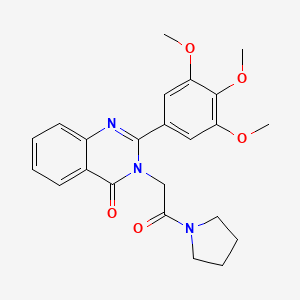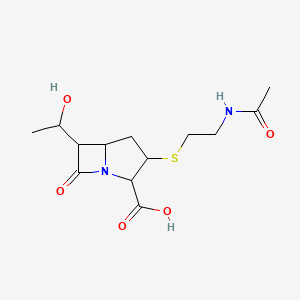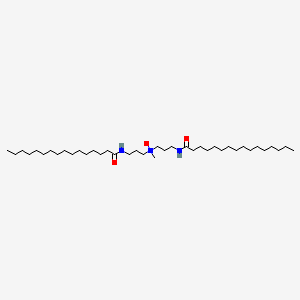
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is a complex organic compound characterized by its unique structure, which includes secondary amides, a positively charged nitrogen, and a quaternary nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a fatty acylating agent such as pentadecanoyl chloride. This reaction is followed by oxidation with an oxidizing agent like hydrogen peroxide in a solvent system, often 2-propanol .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and function. This property is particularly useful in drug delivery and antimicrobial applications, where it can disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-bis{[3-(N,N-Dimethylamino)propyl]amido}alkane-di-N-oxides: These compounds share similar structural features and surface-active properties.
N,N-dimethyl-1,3-propanediamine derivatives: These compounds are also used in surfactant and emulsifying applications.
Uniqueness
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of secondary amides and quaternary nitrogen, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
72987-24-7 |
|---|---|
Molekularformel |
C39H79N3O3 |
Molekulargewicht |
638.1 g/mol |
IUPAC-Name |
3-(hexadecanoylamino)-N-[3-(hexadecanoylamino)propyl]-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C39H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-38(43)40-34-30-36-42(3,45)37-31-35-41-39(44)33-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3,(H,40,43)(H,41,44) |
InChI-Schlüssel |
GNHNGGKTVOQTRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCCCCCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


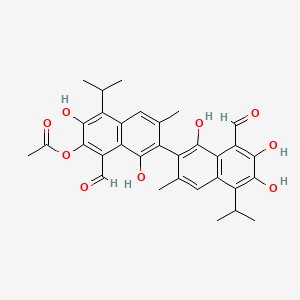

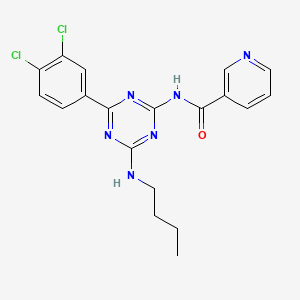
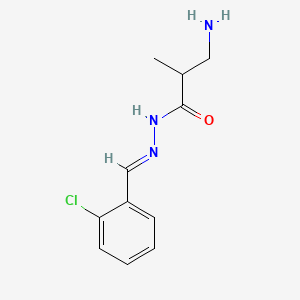
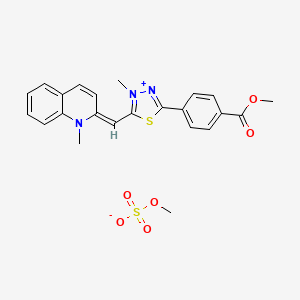

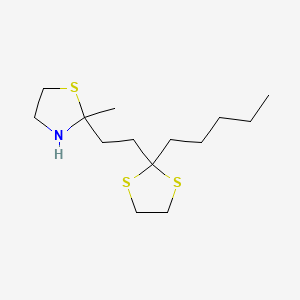

![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)



